As mentioned earlier, Vosaroxin targets topoisomerase II. This enzyme helps untangle DNA strands during replication, allowing the copying process to proceed. Vosaroxin binds to topoisomerase II, stabilizing the DNA-enzyme complex and ultimately leading to DNA damage and cell death in cancer cells. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]
The primary focus of scientific research on Vosaroxin has been its potential application in treating acute myeloid leukemia (AML), a type of blood cancer. AML is characterized by the rapid growth of abnormal white blood cells in the bone marrow. Studies have explored the efficacy of Vosaroxin, particularly in combination with other chemotherapy drugs like cytarabine, for treating relapsed or refractory AML. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]
While Vosaroxin demonstrated some promise in early clinical trials, larger studies did not show a statistically significant improvement in overall survival for AML patients. Due to these findings, the marketing authorization application for Vosaroxin was withdrawn. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]